

An In-Depth Technical Guide to the Thermodynamic Properties of Plutonium-Iron Alloys

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Compound of Interest

Compound Name: *Iron;plutonium*

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This technical guide provides a comprehensive overview of the thermodynamic properties of Plutonium-Iron (Pu-Fe) alloys, a critical aspect for understanding their phase stability and behavior in various applications, including nuclear reactor technology and materials science. This document synthesizes available experimental and computational data, details the methodologies used for their determination, and presents key relationships in a clear and accessible format.

Thermodynamic Data of Pu-Fe Alloys

The thermodynamic properties of the Pu-Fe system are complex, characterized by the existence of two main intermetallic compounds, Pu_6Fe and PuFe_2 , and limited mutual solubility in the solid state. The data presented here are derived from a combination of experimental measurements and computational thermodynamic modeling, primarily using the CALPHAD (CALculation of PHAse Diagrams) method.

Enthalpy of Formation

The enthalpy of formation ($\Delta_f H^\circ$) is a key measure of the stability of the intermetallic compounds. The available data, obtained from Density Functional Theory (DFT) calculations and various experimental techniques, are summarized in Table 1. It is important to note that

some discrepancies exist between different measurement techniques and theoretical calculations.

Phase	Method	Enthalpy of Formation (kJ/mol)	Reference
Pu ₆ Fe	CALPHAD calculation	-6.51	[1]
PuFe ₂	CALPHAD calculation	-10.3 to -11.5 (approx.)	[1]
PuFe ₂	Solution Calorimetry	In good agreement with CALPHAD	[1]
PuFe ₂	Electromotive Force (EMF)	More stable than CALPHAD value	[1]

Table 1: Enthalpy of Formation of Pu-Fe Intermetallic Compounds.

Melting Enthalpy and Transition Temperatures

Differential Scanning Calorimetry (DSC) has been employed to determine the melting enthalpy of the Pu₆Fe intermetallic. A reanalysis of experimental data provides a revised value for its melt enthalpy.[\[2\]](#)[\[3\]](#) The transition temperatures for the various phases and reactions in the Pu-Fe system have been determined through thermal analysis and are crucial for understanding the phase diagram.

Compound/Reaction	Property	Value	Unit	Reference
Pu ₆ Fe	Melting Enthalpy (revised)	36.3	kJ/mol	[2]
Pu ₆ Fe	Peritectic Decomposition Temperature	428 - 430	°C	[4]
PuFe ₂	Congruent Melting Temperature	1240	°C	[4]
Eutectic (L ↔ Pu ₆ Fe + δ-Pu)	Temperature	~410	°C	[4]
Eutectic (L ↔ PuFe ₂ + γ-Fe)	Temperature	1165 - 1180	°C	[4]

Table 2: Melting and Transition Properties of Pu-Fe Phases.

Gibbs Free Energy of Formation

The Gibbs free energy of formation ($\Delta_f G^\circ$) provides a direct measure of the thermodynamic stability of a compound at a given temperature. Electromotive force (EMF) measurements have been used to determine the Gibbs free energy of formation for PuFe₂ over a range of temperatures.

The free energy of formation of PuFe₂ was measured over the temperature range of 792 to 1106 K by monitoring the EMF of the cell: Pu(s,I)/PuCl₃, LiCl-KCl/PuFe₂ + Fe(s).^[5] The data from these measurements allow for the calculation of thermodynamic functions at the temperatures of the measurements and for extrapolated estimates at other temperatures.^[5]

Temperature (K)	ΔfG° (kcal/mol)
800	-9.8
900	-9.5
1000	-9.2
1100	-8.9

Table 3: Gibbs Free Energy of Formation of PuFe_2 from EMF Measurements.[\[5\]](#)

Experimental Protocols

The determination of thermodynamic properties of Pu-Fe alloys requires specialized experimental techniques due to the radioactive and reactive nature of plutonium. The following sections provide an overview of the key methodologies cited in the literature.

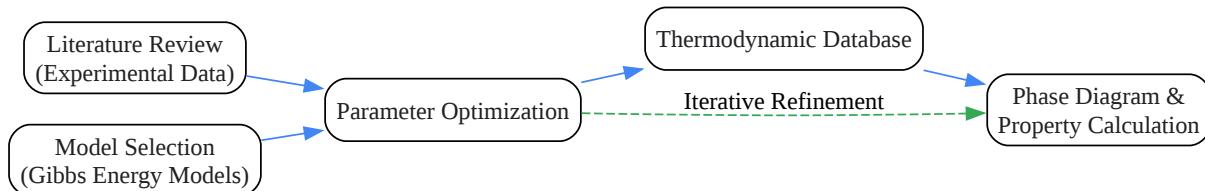
CALPHAD Modeling

The CALPHAD method is a computational approach used to assess thermodynamic data and phase diagrams of multicomponent systems.[\[1\]](#)[\[4\]](#)

Methodology:

- Literature Review: A thorough review of all available experimental data for the binary Pu-Fe system is conducted. This includes phase diagram data (e.g., transition temperatures, phase boundaries), crystallographic information, and thermodynamic data (e.g., enthalpies of formation, activities).[\[1\]](#)
- Model Selection: A Gibbs energy model is chosen for each phase in the system. For the Pu-Fe system, the liquid phase is typically modeled as a substitutional solution, and the intermetallic compounds are treated as stoichiometric phases.
- Parameter Optimization: The model parameters are optimized to achieve the best possible fit to the experimental data. This is an iterative process that involves adjusting the parameters and recalculating the phase diagram and thermodynamic properties until a self-consistent thermodynamic description is obtained.

- Database Creation: The optimized parameters are compiled into a thermodynamic database that can be used with software to calculate phase diagrams and thermodynamic properties for the Pu-Fe system and higher-order systems containing these elements.



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A simplified workflow of the CALPHAD methodology.

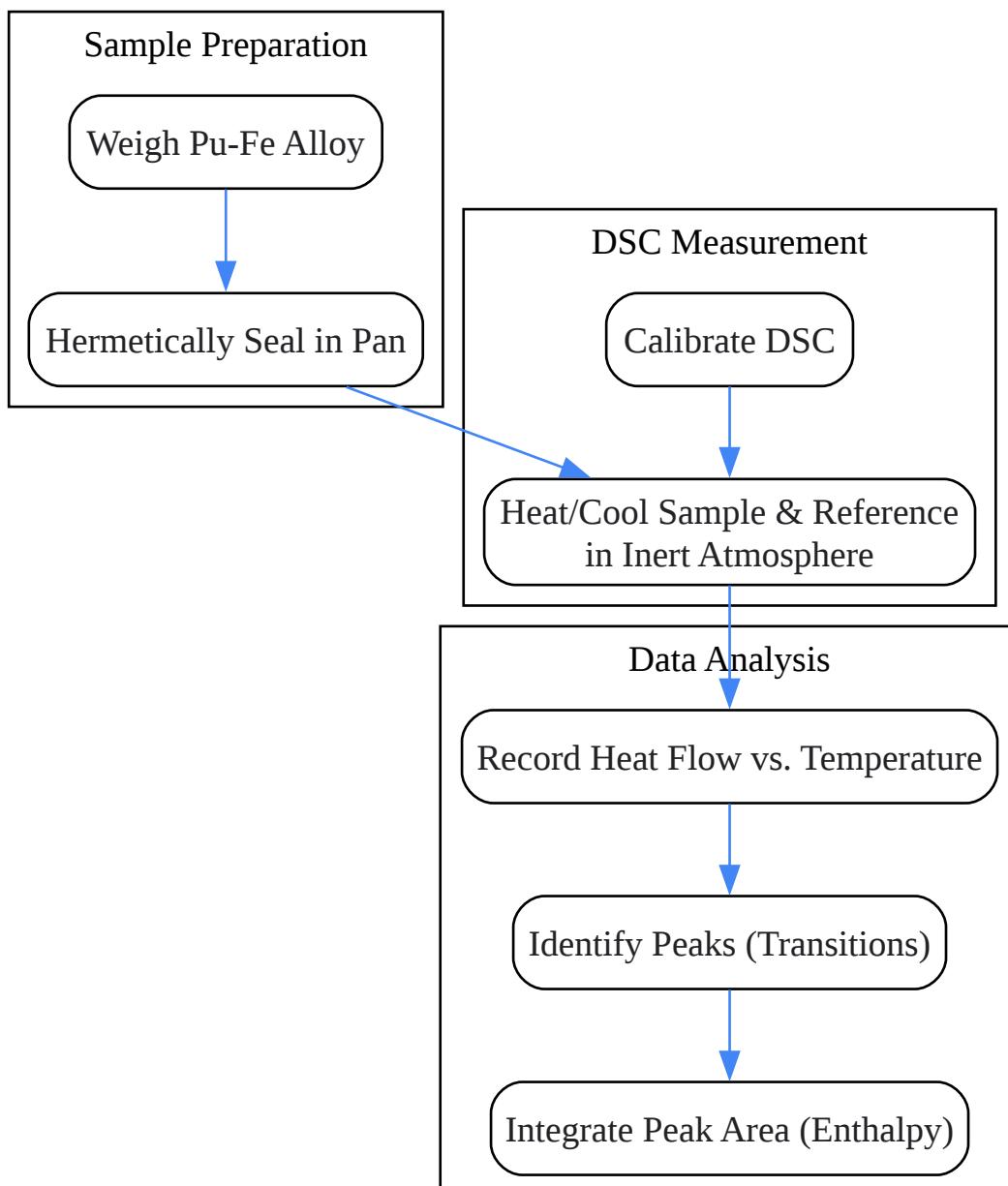
Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is particularly useful for determining transition temperatures and enthalpies of fusion and solid-state transformations.[\[2\]](#)[\[6\]](#)

Experimental Procedure for Plutonium Alloys:

- Sample Preparation: A small, accurately weighed sample of the Pu-Fe alloy (typically a few milligrams) is hermetically sealed in a sample pan, often made of a compatible material like tantalum. This is crucial to contain the radioactive material and prevent oxidation at high temperatures.
- Apparatus Setup: The DSC instrument is calibrated for temperature and heat flow using standard reference materials. An inert atmosphere, such as high-purity argon, is continuously purged through the furnace to prevent sample oxidation during the experiment.
- Measurement: The sample and an empty reference pan are heated or cooled at a controlled rate. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

- Data Analysis: The resulting DSC curve (heat flow vs. temperature) shows peaks corresponding to thermal events. The temperature at the peak onset or maximum is taken as the transition temperature. The area under the peak is proportional to the enthalpy change of the transition.



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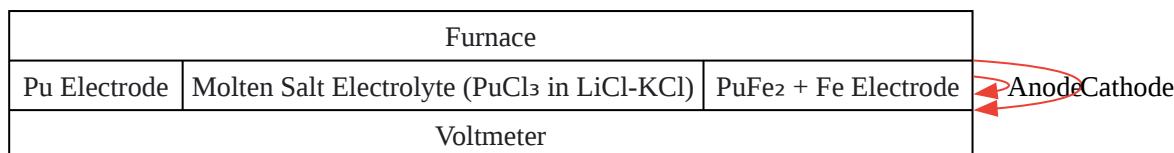
A general workflow for DSC analysis of Pu-Fe alloys.

Electromotive Force (EMF) Measurement

The EMF technique is an electrochemical method used to determine the Gibbs free energy of formation of intermetallic compounds.[\[5\]](#)

Experimental Protocol:

- Cell Construction: An electrochemical cell is constructed. For the Pu-Fe system, a typical cell configuration is: Pu(s,I) | PuCl₃ in LiCl-KCl (eutectic) | PuFe₂ + Fe(s) This consists of a pure plutonium electrode, a molten salt electrolyte containing Pu³⁺ ions, and a two-phase electrode of PuFe₂ in equilibrium with pure iron.
- Apparatus: The cell is placed in a furnace with precise temperature control. The electrodes are connected to a high-impedance voltmeter to measure the cell potential (EMF).
- Measurement: The EMF of the cell is measured at various constant temperatures. Sufficient time is allowed at each temperature to ensure thermal and electrochemical equilibrium.
- Data Analysis: The Gibbs free energy of the cell reaction is calculated from the measured EMF using the Nernst equation: $\Delta G = -nFE$ where n is the number of electrons transferred in the cell reaction (in this case, 3), F is the Faraday constant, and E is the measured EMF. From the temperature dependence of the Gibbs free energy, the enthalpy (ΔH) and entropy (ΔS) of the reaction can be determined using the Gibbs-Helmholtz equation.



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A schematic of an EMF cell for Pu-Fe thermodynamic measurements.

Gibbs Energy of Mixing

The Gibbs energy of mixing ($\Delta_{\text{mix}}G$) describes the change in Gibbs free energy when two or more components are mixed to form a solution. For an ideal solution, the Gibbs energy of mixing is given by:

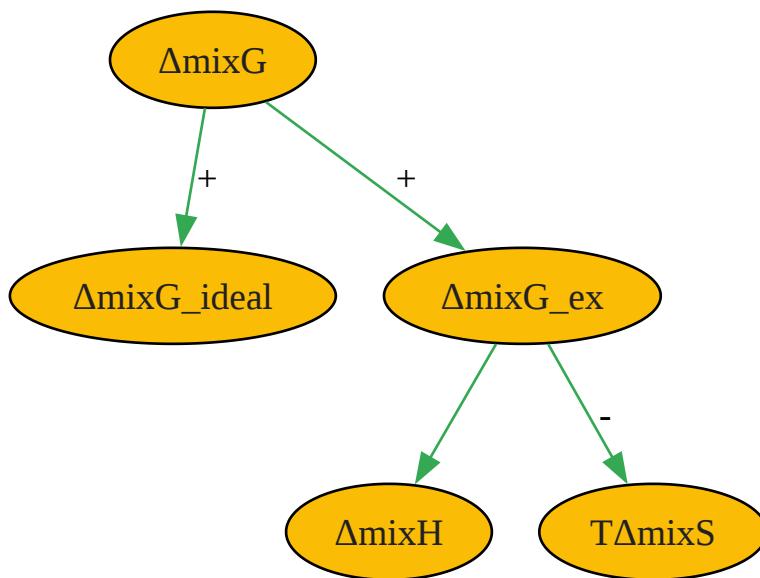
$$\Delta_{\text{mix}}G_{\text{ideal}} = RT(x_A \ln(x_A) + x_B \ln(x_B))$$

where R is the gas constant, T is the temperature, and x_A and x_B are the mole fractions of components A and B.

For real solutions, such as Pu-Fe alloys, deviations from ideal behavior are expected. The excess Gibbs energy of mixing ($\Delta_{\text{mix}}G_{\text{ex}}$) accounts for these deviations and is related to the enthalpy of mixing ($\Delta_{\text{mix}}H$) and the excess entropy of mixing ($\Delta_{\text{mix}}S_{\text{ex}}$):

$$\Delta_{\text{mix}}G = \Delta_{\text{mix}}G_{\text{ideal}} + \Delta_{\text{mix}}G_{\text{ex}} = \Delta_{\text{mix}}H - T\Delta_{\text{mix}}S$$

While direct experimental data for the Gibbs energy of mixing of Pu-Fe alloys is scarce, the CALPHAD approach provides a way to model this property based on the assessed thermodynamic parameters for the individual phases. The excess Gibbs energy of mixing is often represented by a Redlich-Kister polynomial in CALPHAD models.



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